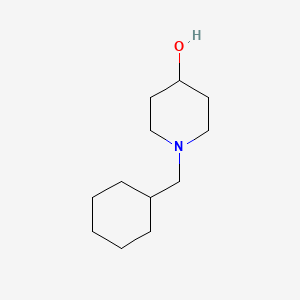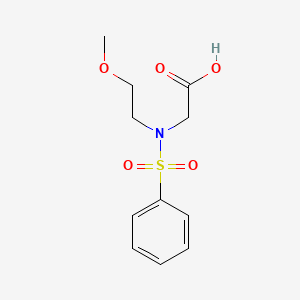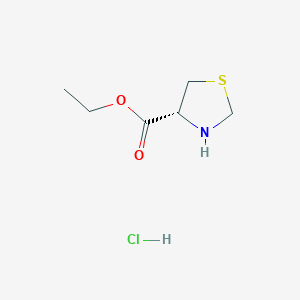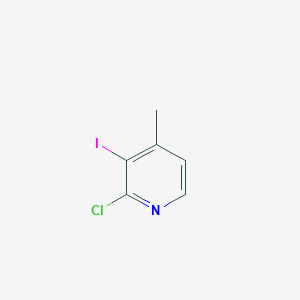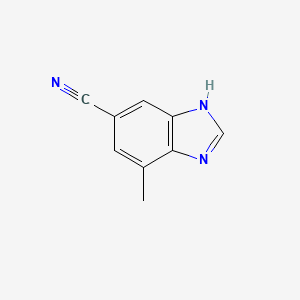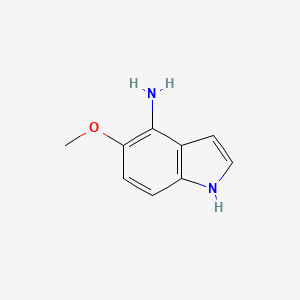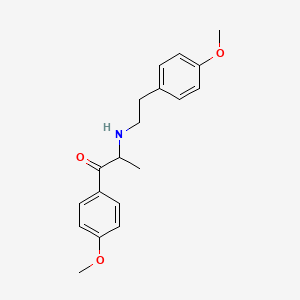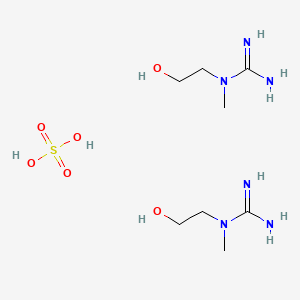
肌酸酐硫酸盐
描述
Creatinol sulfate is a chemical compound that is formed by chemically reacting N-methyl-amino-ethanol, cyanamide, with sulfuric acid . It is related to the chemical compounds developed for increasing the durability of human muscle .
Synthesis Analysis
The synthesis of Creatinol sulfate involves the chemical reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid. The mol ratio of N-methyl-amino-ethanol, sulfuric acid, and cyanamide is approximately 2:1:2 . This method produces Creatinol sulfate with a relatively higher yield rate and purity .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Creatinol sulfate is the reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid . This reaction results in the formation of Creatinol sulfate .科学研究应用
合成和生物活性
肌酸酐硫酸盐因其潜在的生物活性而被探索。一项专注于合成肌酸酐取代苯甲酸的研究表明,这些化合物表现出抑菌特性 (黄,2012)。
分析方法开发
肌酸酐硫酸盐的另一个重要应用是分析方法的开发。一项研究创建了一种灵敏的液相色谱法,用于测定各种补充剂配方中的肌酸和肌酐水平。该方法证明了准确有效分析肌酸相关化合物(包括肌酸酐硫酸盐)的潜力 (Dash 和 Sawhney,2002)。
肌酸补充和运动表现
肌酸酐硫酸盐与肌酸的关系也使其进入运动医学和运动表现领域。一项关于与肌酸酐硫酸盐密切相关的肌酸一水合物的综述讨论了该补充剂在改善运动表现(特别是在高强度活动中)方面的功效 (Bemben 和 Lamont,2005)。
药理学研究
此外,药理学研究已经检查了肌酸酐 O-磷酸(肌酸酐的衍生物)在冠状循环问题患者中的使用。它显示出心律失常、胸痛和收缩力衰竭症状的显着改善,突出了其潜在的治疗应用 (Barlattani、Guglielmi 和 Mammarella,1979)。
营养和肥料研究
有趣的是,肌酸酐硫酸盐的化学性质也使其成为农业研究的主题,特别是在控释肥料及其对作物产量和养分浓度的影响方面 (Grant 等人,2012)。
作用机制
Target of Action
Creatinol sulfate, also known as creatinolfosfate or COP , is primarily targeted towards the heart and muscles . It is known to possess anti-ischemic and anti-arrhythmic activities, which are associated with improved ionic balance and heart performance .
Mode of Action
It is known that this compound exerts its cardioprotective effect by acting on anaerobic glycolysis . This means that it influences the process by which glucose is broken down in the absence of oxygen to produce energy, a process that is particularly important in muscle function.
Pharmacokinetics
It is known that the solubility of creatinol sulfate is superior when compared with creatine monohydrate, which may impact its bioavailability .
Result of Action
The primary result of creatinol sulfate’s action is improved heart performance and ionic balance . This can lead to enhanced muscle function and potentially increased exercise capacity.
Action Environment
The action of creatinol sulfate may be influenced by various environmental factors. For instance, the chemical synthesis of creatinol sulfate involves the reaction of N-methyl-amino-ethanol, cyanamide, and sulfuric acid . .
生化分析
Biochemical Properties
Creatinol sulfate plays a significant role in biochemical reactions, particularly in muscle cells. It interacts with several enzymes and proteins, including creatine kinase and phosphocreatine. These interactions are crucial for the storage and release of energy during muscle contraction. Creatinol sulfate helps in maintaining the energy balance within muscle cells by facilitating the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the creatine kinase reaction .
Cellular Effects
Creatinol sulfate has been shown to influence various cellular processes. In muscle cells, it enhances the synthesis of phosphocreatine, which is essential for energy storage and quick energy release during high-intensity activities. This compound also affects cell signaling pathways, particularly those involved in muscle growth and repair. By modulating the activity of key signaling molecules, creatinol sulfate can promote protein synthesis and inhibit protein degradation, leading to increased muscle mass and strength .
Molecular Mechanism
At the molecular level, creatinol sulfate exerts its effects through several mechanisms. It binds to creatine kinase, enhancing its activity and thereby increasing the conversion of ADP to ATP. This binding interaction is critical for maintaining high levels of ATP in muscle cells during intense physical activity. Additionally, creatinol sulfate may influence gene expression by modulating the activity of transcription factors involved in muscle growth and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of creatinol sulfate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged storage or exposure to high temperatures. Studies have shown that creatinol sulfate can maintain its activity for several months when stored properly. Long-term effects on cellular function include sustained enhancement of muscle performance and energy metabolism .
Dosage Effects in Animal Models
The effects of creatinol sulfate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance muscle performance and increase muscle mass without significant adverse effects. At high doses, creatinol sulfate can cause toxicity, leading to symptoms such as muscle cramps, dehydration, and gastrointestinal distress. It is essential to determine the optimal dosage to maximize benefits while minimizing potential risks .
Metabolic Pathways
Creatinol sulfate is involved in several metabolic pathways, primarily those related to energy metabolism in muscle cells. It interacts with enzymes such as creatine kinase and phosphocreatine, facilitating the rapid regeneration of ATP. This interaction is crucial for maintaining energy homeostasis during high-intensity activities. Additionally, creatinol sulfate may influence the levels of other metabolites involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, creatinol sulfate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of creatinol sulfate into muscle cells, where it can exert its effects on energy metabolism. The compound is also distributed to other tissues, although its primary site of action remains the muscle cells. Proper transport and distribution are essential for the compound’s efficacy in enhancing muscle performance .
Subcellular Localization
Creatinol sulfate is primarily localized in the cytoplasm of muscle cells, where it interacts with creatine kinase and other enzymes involved in energy metabolism. This subcellular localization is crucial for its function, as it allows the compound to be readily available for the rapid regeneration of ATP. Additionally, creatinol sulfate may undergo post-translational modifications that direct it to specific compartments within the cell, further enhancing its activity and function .
属性
IUPAC Name |
1-(2-hydroxyethyl)-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3O.H2O4S/c2*1-7(2-3-8)4(5)6;1-5(2,3)4/h2*8H,2-3H2,1H3,(H3,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBURPYFRPXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=N)N.CN(CCO)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50648-53-8 | |
| Record name | Creatinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[N-(2-hydroxyethyl)-N-methylguanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2845U0LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



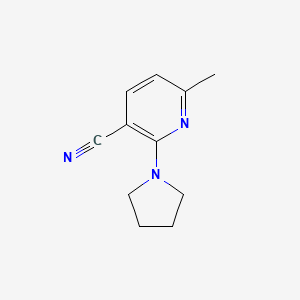

![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)

